molecular formula C18H16FNO4 B2772565 2-[(3-Acetylphenyl)amino]-2-oxoethyl (3-fluorophenyl)acetate CAS No. 1638707-69-3

2-[(3-Acetylphenyl)amino]-2-oxoethyl (3-fluorophenyl)acetate

Cat. No. B2772565
CAS RN: 1638707-69-3
M. Wt: 329.327
InChI Key: YJTDZCFJXKRHBW-UHFFFAOYSA-N
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Description

“2-[(3-Acetylphenyl)amino]-2-oxoethyl (3-fluorophenyl)acetate” is a chemical compound with the molecular formula C18H16FNO4 . It is offered by various chemical suppliers.


Molecular Structure Analysis

The molecular structure of this compound consists of 18 carbon atoms, 16 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 4 oxygen atoms . The average mass is 329.322 Da and the monoisotopic mass is 329.106323 Da .

Scientific Research Applications

Fluorinated Compounds and Their Applications

Fluorinated compounds, such as those containing fluorophenyl groups, are essential in the development of materials with unique properties, including enhanced stability and specificity in pharmaceuticals. For example, fluorinated o-aminophenol derivatives have been designed for intracellular pH measurement, showcasing the utility of fluorinated analogs in creating sensitive probes for biological applications (Rhee, Levy, & London, 1995).

Organotin(IV) Complexes and Anticancer Applications

Organotin(IV) complexes, especially those with amino acetate functional groups, have shown potential in anticancer drug development. Studies reveal that such complexes can exhibit significant cytotoxicity against various human tumor cell lines, indicating their promise as therapeutic agents (Basu Baul, Basu, Vos, & Linden, 2009).

Safety and Hazards

While specific safety data for this compound is not available, it’s important to handle all chemicals with care. Always follow safety guidelines and use appropriate personal protective equipment .

properties

IUPAC Name

[2-(3-acetylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO4/c1-12(21)14-5-3-7-16(10-14)20-17(22)11-24-18(23)9-13-4-2-6-15(19)8-13/h2-8,10H,9,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJTDZCFJXKRHBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)COC(=O)CC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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